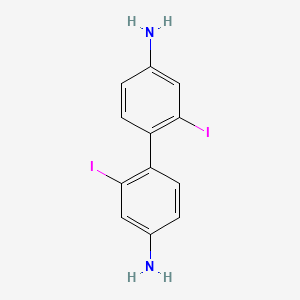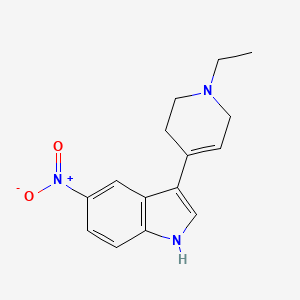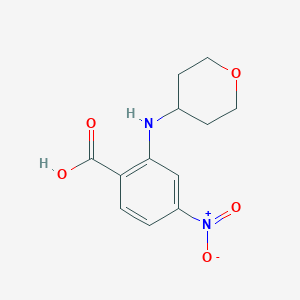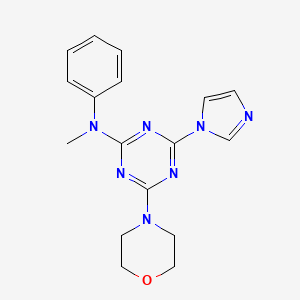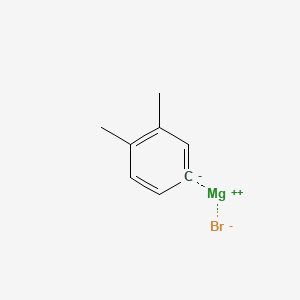
2 4-DIMETHYLPHENYLMAGNESIUM BROMIDE 0.&
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylphenylmagnesium bromide, 0.5M in 2-Methyltetrahydrofuran, is a Grignard reagent commonly used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is a solution of 3,4-Dimethylphenylmagnesium bromide in 2-Methyltetrahydrofuran, which serves as a solvent.
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dimethylphenylmagnesium bromide is typically prepared by reacting 3,4-dimethylbromobenzene with magnesium metal in the presence of a dry ether solvent such as 2-Methyltetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Time: Several hours to complete the reaction
Catalyst: Iodine can be used to initiate the reaction
Industrial Production Methods
In an industrial setting, the preparation of 3,4-Dimethylphenylmagnesium bromide follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with inert gas purging systems
Solvent Recovery: Systems to recover and recycle the solvent
Purification: Techniques such as distillation to purify the final product
化学反応の分析
Types of Reactions
3,4-Dimethylphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols
Substitution: Can replace halides in organic compounds
Coupling Reactions: Forms carbon-carbon bonds in the presence of catalysts
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones
Halides: Alkyl and aryl halides
Catalysts: Nickel, palladium, or copper catalysts for coupling reactions
Major Products
Alcohols: From reactions with carbonyl compounds
Hydrocarbons: From coupling reactions
Substituted Aromatics: From substitution reactions
科学的研究の応用
3,4-Dimethylphenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent to form carbon-carbon bonds
Pharmaceuticals: In the synthesis of drug intermediates
Material Science: In the preparation of polymers and advanced materials
Biochemistry: For the modification of biomolecules
作用機序
The mechanism of action of 3,4-Dimethylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The compound acts as a nucleophile, attacking carbonyl groups to form alcohols or participating in coupling reactions to form new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
類似化合物との比較
Similar Compounds
- 3,5-Dimethylphenylmagnesium bromide
- 2,4-Dimethylphenylmagnesium bromide
- 2,5-Dimethylphenylmagnesium bromide
Uniqueness
3,4-Dimethylphenylmagnesium bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. The position of the methyl groups can affect the steric and electronic properties of the compound, making it suitable for specific synthetic applications.
特性
分子式 |
C8H9BrMg |
|---|---|
分子量 |
209.37 g/mol |
IUPAC名 |
magnesium;1,2-dimethylbenzene-5-ide;bromide |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
MRUHVZDUDMOXJP-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=[C-]C=C1)C.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


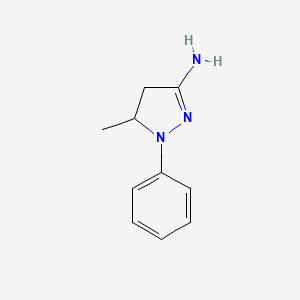
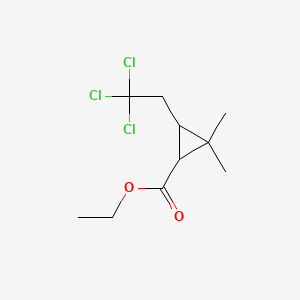

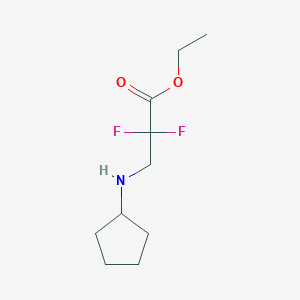
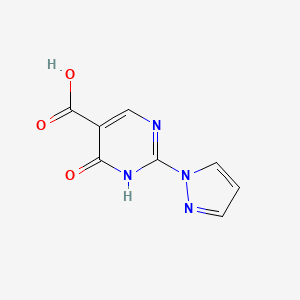
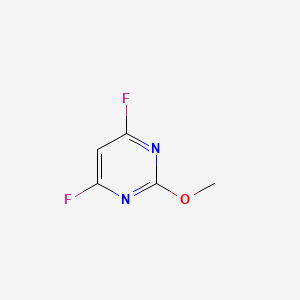

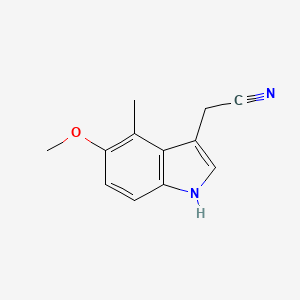
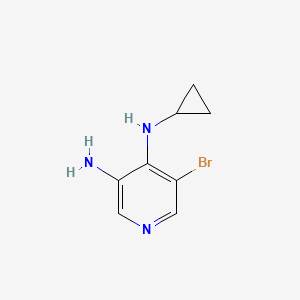
![6-chloro-2-(methylthio)-3H-imidazo[4,5-c]pyridine](/img/structure/B8755346.png)
